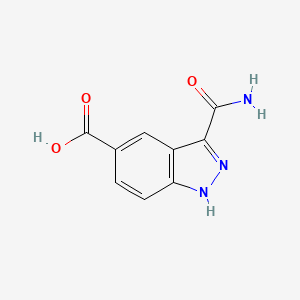
trans-3-aminocyclohexanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-aminocyclohexanecarboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of tert-butyl carbamate (N-Boc) as a protecting group, which is later deprotected using hydrogen chloride gas under solvent-free conditions .
Industrial Production Methods
Industrial production of trans-3-aminocyclohexanecarboxamide hydrochloride often involves scalable and sustainable methods. The ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor is one such method. This approach allows for the controlled and stoichiometric release of hydrogen chloride gas, making the process efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
trans-3-aminocyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.
Applications De Recherche Scientifique
trans-3-aminocyclohexanecarboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of trans-3-aminocyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to trans-3-aminocyclohexanecarboxamide hydrochloride include:
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both amine and carboxamide functional groups
Propriétés
Formule moléculaire |
C7H15ClN2O |
|---|---|
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
(1S,3S)-3-aminocyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m0./s1 |
Clé InChI |
ZCFBGXVDLNNMDE-GEMLJDPKSA-N |
SMILES isomérique |
C1C[C@@H](C[C@H](C1)N)C(=O)N.Cl |
SMILES canonique |
C1CC(CC(C1)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)





![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)






